Azido-PEG3-chloroacetamide
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Overview
Description
Azido-PEG3-chloroacetamide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This compound is significant in the field of chemical biology and medicinal chemistry due to its role in facilitating the conjugation of target protein-recruiting ligands and E3 ubiquitin ligase binders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-chloroacetamide is synthesized through a series of chemical reactions involving the introduction of azide and chloroacetamide groups into a PEG backbone. The synthesis typically involves the following steps:
PEG Functionalization: The PEG backbone is functionalized with azide groups using azido-PEG derivatives.
Chloroacetamide Introduction: The functionalized PEG is then reacted with chloroacetyl chloride to introduce the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale chemical reactions are conducted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-chloroacetamide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs between the azide group of this compound and alkyne-containing molecules, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
CuAAc Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
SPAAC Reaction: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
Triazole Rings: Formed from CuAAc reactions.
Cycloaddition Products: Formed from SPAAC reactions.
Scientific Research Applications
Azido-PEG3-chloroacetamide has a wide range of applications in scientific research, including:
Mechanism of Action
Azido-PEG3-chloroacetamide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-chloroacetamide: Similar structure but with an additional ethylene glycol unit.
Azido-PEG2-chloroacetamide: Similar structure but with one less ethylene glycol unit.
Uniqueness
Azido-PEG3-chloroacetamide is unique due to its optimal length of the PEG chain, providing a balance between flexibility and stability in PROTAC synthesis. Its azide group allows for efficient click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C10H19ClN4O4 |
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Molecular Weight |
294.73 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H19ClN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |
InChI Key |
CSFKAYFXUDYUJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CCl |
Origin of Product |
United States |
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